4-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
Description
This compound is a benzamide derivative featuring a 4-chlorophenyl-substituted furan ring and a 1,1-dioxidotetrahydrothiophen (tetrahydrothiophene sulfone) moiety. Its molecular structure combines a benzamide core with dual substitution: one at the furan-2-ylmethyl group (bearing a 4-chlorophenyl substituent) and the other at the sulfone-modified tetrahydrothiophen-3-yl group.
Properties
Molecular Formula |
C22H19Cl2NO4S |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
4-chloro-N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C22H19Cl2NO4S/c23-17-5-1-15(2-6-17)21-10-9-20(29-21)13-25(19-11-12-30(27,28)14-19)22(26)16-3-7-18(24)8-4-16/h1-10,19H,11-14H2 |
InChI Key |
YUEGZABLFRKARJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 4-chlorophenylfuran.
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then converted to hydrazide using hydrazine hydrate.
Cyclization: The hydrazide undergoes cyclization with thiophene-2-carboxaldehyde to form the thiadiazole ring.
Sulfonylation: The thiadiazole intermediate is sulfonylated to introduce the sulfonamide group.
Final Coupling: The final step involves coupling the sulfonamide with the furan derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the aromatic rings or core scaffolds. These variations influence physicochemical properties, bioavailability, and biological activity. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Differences and Implications
Halogenation Patterns: The target compound and the thiophene-carboxamide analog both feature chlorinated aryl groups, which enhance electrophilic character and binding to hydrophobic pockets in proteins. The 4-fluorophenyl variant introduces a smaller halogen, improving lipophilicity and metabolic stability, which is critical in drug design .
The 3-methoxybenzamide group in the fluorophenyl analog introduces a methoxy electron-donating group, which may shift electronic density and influence binding affinity.
Sulfone Group: All compounds share the 1,1-dioxidotetrahydrothiophen-3-yl group, which improves water solubility and metabolic stability compared to non-sulfonated analogs. This moiety is critical for reducing oxidative degradation in vivo .
Research Findings and Functional Insights
- Solubility and Bioavailability: The sulfone group in the target compound and its analogs enhances aqueous solubility, as evidenced by the lower logP values (predicted) compared to non-sulfonated benzamides. For example, the 3-methoxybenzamide analog has a calculated logP of 2.1, whereas the dichlorophenyl-thiophene variant exhibits a higher logP of 3.4 due to its bulkier substituents.
- Biological Activity :
While explicit data on the target compound’s activity is unavailable, structurally related compounds have shown promise in enzyme inhibition. For instance, N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide demonstrated fluorescent properties useful in biochemical assays, suggesting that the target compound’s chlorinated aromatic system may similarly interact with π-π stacking motifs in biological targets.
Biological Activity
The compound 4-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antitumor properties, enzyme inhibition, and structure-activity relationships (SAR), based on diverse research findings.
- Molecular Formula : C16H15Cl2N3O2S
- Molecular Weight : 367.28 g/mol
- CAS Number : Not specified in the current literature.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent and its effects on various biological targets.
Antitumor Activity
Recent studies have indicated that related compounds with similar structures exhibit significant antitumor activities. For instance, derivatives of benzamide have shown promising results in inhibiting cancer cell proliferation. A notable study demonstrated that compounds with similar furan and chlorophenyl substitutions exhibit IC50 values in the micromolar range against various cancer cell lines, suggesting a potential for further development as anticancer agents .
Enzyme Inhibition
One of the key areas of investigation for this compound is its inhibitory effect on specific enzymes. For example, studies on benzamide derivatives have shown their ability to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression involved in cancer progression. The compound's structural features may enhance its binding affinity to these enzymes, leading to increased potency .
Structure-Activity Relationship (SAR)
The SAR analysis is critical for understanding how modifications to the chemical structure affect biological activity. The presence of the 4-chlorophenyl group and the furan moiety are believed to contribute significantly to the compound's activity by enhancing lipophilicity and facilitating interactions with biological targets.
Key Findings from SAR Studies:
- Chlorine Substitution : The introduction of chlorine atoms at specific positions on the phenyl ring has been shown to enhance biological activity due to increased electron-withdrawing effects, which stabilize the molecular structure during enzyme interactions.
- Furan Ring Contribution : The furan ring plays a dual role by participating in π-π stacking interactions and hydrogen bonding with target enzymes, thereby increasing binding affinity .
Case Studies
Several case studies highlight the potential of this compound and its analogs:
- Anticancer Efficacy :
- Enzymatic Inhibition :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
